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Compound of Interest

Compound Name: Larazotide

Cat. No.: B1674505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for larazotide acetate,

a front-runner in the non-dietary treatment landscape for celiac disease, and compares its

performance against other notable therapeutic alternatives in development. This document

synthesizes efficacy and safety data, details the experimental protocols of pivotal trials, and

visualizes the complex biological pathways and experimental workflows to offer an objective,

data-driven comparison for the scientific community.

Introduction to Celiac Disease and the Role of
Larazotide
Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in

genetically predisposed individuals. The only current management is a strict, lifelong gluten-

free diet, which presents significant challenges and does not always lead to complete mucosal

healing or symptom resolution. This has spurred the development of non-dietary therapies.

Larazotide acetate is a first-in-class, locally acting peptide that modulates intestinal tight

junctions.[1][2] It is designed to prevent the paracellular passage of gliadin, the immunogenic

component of gluten, into the lamina propria, thereby averting the inflammatory cascade that

characterizes celiac disease.[1][3] Larazotide is a synthetic 8-amino acid peptide derived from

a zonula occludens toxin produced by Vibrio cholerae.[4] It acts as a zonulin antagonist, a

protein that regulates intestinal permeability.[5][6]
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Mechanism of Action: The Zonulin Pathway
In celiac disease, gliadin peptides trigger the release of zonulin in the small intestine. Zonulin

then binds to its receptor on the surface of intestinal epithelial cells, initiating a signaling

cascade that leads to the disassembly of tight junction proteins, primarily ZO-1 and occludin.[6]

[7][8] This increases intestinal permeability, allowing more gluten fragments to cross the

epithelial barrier and activate an immune response in the lamina propria.[7][8] Larazotide
acetate is hypothesized to competitively block the zonulin receptor, preventing tight junction

disassembly and maintaining the integrity of the intestinal barrier.[3][5]

Intestinal Lumen Intestinal Epithelium Lamina Propria

Gliadin Zonulin ReceptorTriggers Zonulin Release

Epithelial Cell

Tight JunctionsActivates Disassembly Immune ResponseIncreased Permeability Allows Gliadin Passage

Larazotide Blocks

Click to download full resolution via product page

Caption: Larazotide blocks the zonulin receptor to prevent gluten-induced tight junction

disassembly.

Larazotide Clinical Trial Meta-Analysis
Larazotide has undergone several clinical trials, with Phase 2 studies showing some promise

in reducing symptoms, particularly at lower doses.[1][2] However, the pivotal Phase 3 trial

(CedLara) was discontinued.[9][10][11][12]
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Trial Identifier Phase
Number of

Patients
Key Endpoints

Summary of

Results

NCT01396213 2b 342

Celiac Disease

Gastrointestinal

Symptom Rating

Scale (CeD-

GSRS), CeD

Patient Reported

Outcome (PRO)

The 0.5 mg dose

met the primary

endpoint,

showing a

statistically

significant

reduction in

CeD-GSRS

compared to

placebo.[7][8]

Higher doses (1

mg and 2 mg)

were not

significantly

different from

placebo.[7][8]

CedLara

(NCT03569007)
3

~262 (at interim

analysis)

Change in CeD

PRO abdominal

domain score

Discontinued

after an interim

analysis

concluded that

an impractically

large number of

additional

patients would

be needed to

demonstrate a

statistically

significant clinical

outcome

between

larazotide and

placebo.[9][11]

[12][13][14]
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NCT00492960 2b 184

Lactulose-to-

mannitol (LAMA)

ratio, GSRS,

anti-tTG

antibodies

No significant

difference in

LAMA ratios was

observed. The 1

mg dose

significantly

reduced GSRS

scores and the

rise in anti-tTG

antibodies

compared to

placebo during a

gluten challenge.

[15]

Experimental Protocol: Larazotide Phase 2b Study
(NCT01396213)
This multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy of

larazotide acetate in adult patients with celiac disease who had persistent symptoms despite

being on a gluten-free diet for at least 12 months.[1][2][7]

Study Design: The 20-week study included a 4-week single-blind placebo run-in, a 12-week

double-blind treatment phase, and a 4-week placebo run-out phase.[2][7]

Participants: 342 adults with biopsy-confirmed celiac disease and persistent symptoms

(CeD-GSRS score ≥ 2.0) were randomized.[1][7]

Intervention: Patients were randomized (1:1:1:1) to receive larazotide acetate (0.5 mg, 1

mg, or 2 mg) or a placebo three times daily, 15 minutes before meals.[2][7]

Primary Endpoint: The primary efficacy endpoint was the change in the average on-

treatment CeD-GSRS score.[2][7]

Secondary and Exploratory Endpoints: These included the CeD PRO, weekly abdominal

pain scores, and non-GI symptoms like headache and tiredness.[2][7]
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Caption: Workflow of the Larazotide Phase 2b clinical trial.

Comparative Analysis of Alternative Therapies
Several alternative therapeutic strategies for celiac disease are under investigation, targeting

different aspects of the disease's pathophysiology.

Overview of Larazotide Alternatives
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Drug Mechanism of Action Developer
Phase of

Development

Latiglutenase

An orally administered

enzyme that degrades

gluten in the stomach.

[16][17]

ImmunogenX Phase 2

ZED1227

A selective, oral

inhibitor of tissue

transglutaminase 2

(TG2).[4][18][19]

Dr. Falk Pharma /

Zedira
Phase 2

KAN-101

An immune tolerance

therapy that targets

the liver to re-educate

the immune system to

tolerate gluten.[3][5]

[20]

Anokion Phase 2

IMU-856

An orally available

small molecule

modulator of Sirtuin 6

(SIRT6), a protein

involved in intestinal

barrier function and

regeneration.[21][22]

Immunic Therapeutics Phase 1b

Nexvax2

A therapeutic vaccine

designed to induce

immune tolerance to

gluten.

ImmusanT Discontinued

Comparative Efficacy and Safety Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9139979/
https://filecache.investorroom.com/mr5ir_immunic_therapeutics/584/20231103_Immunic_Poster%20AOECS.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11970589/
https://pubmed.ncbi.nlm.nih.gov/35931103/
https://celiac.org/2021/05/06/significant-clinical-progress-for-latiglutenase/
https://www.clinicaltrials.gov/study/NCT05574010
https://academic.oup.com/ecco-jcc/article/19/Supplement_1/i106/7966887
https://zedira.com/News/Dr-Falk-Pharma-and-Zedira-announce-successful-completion-of-the-phase-2a-proof-of-concept-study-of-ZED1227-for-the-treatment-of-Celiac-Disease_133
https://www.beyondceliac.org/research-news/phase-2-clinical-trial-for-celiac-drug-candidate-is-recruiting-participants/
https://imux.com/immunic-presents-data-from-phase-1b-clinical-trial-of-imu-856-in-celiac-disease-at-the-united-european-gastroenterology-week-2023/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Key Efficacy Findings Key Safety Findings

Larazotide Acetate

Reduced gastrointestinal

symptoms at the 0.5 mg dose

in a Phase 2b trial.[7][8] Did

not meet the primary endpoint

in the discontinued Phase 3

trial.[9][11][12][13][14]

Generally well-tolerated with a

safety profile comparable to

placebo.[1][2]

Latiglutenase

In a Phase 2 trial, seropositive

patients receiving 900 mg

showed a 58% improvement in

abdominal pain and a 44%

improvement in bloating at

week 12.[9][23] A subsequent

Phase 2b trial showed it

attenuated mucosal injury and

symptom severity during a

gluten challenge.[21][23]

Generally well-tolerated.[9]

ZED1227

A Phase 2a trial demonstrated

that all three doses (10, 50,

and 100 mg) significantly

attenuated gluten-induced

mucosal damage (measured

by villous height to crypt depth

ratio) compared to placebo.[4]

Found to be safe and well-

tolerated.[4]

KAN-101

Phase 2 data showed clinically

meaningful reductions in

multiple symptoms following a

gluten challenge at all dose

levels.[1][6]

Safe and well-tolerated at all

doses investigated.[1][6]
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IMU-856

Phase 1b results showed

positive effects on gut

architecture, symptoms,

biomarkers, and nutrient

absorption during a gluten

challenge.[15]

Favorable safety and

tolerability profile.[15][22]

Nexvax2

Phase 1 trials showed it could

modify the immune response

to gluten.[10] However, a

Phase 2 trial was discontinued

as it did not provide protection

from gluten exposure

compared to a placebo.[8]

Generally well-tolerated in

early trials, though some

participants experienced

nausea and vomiting after the

first dose.[10]

Experimental Protocols of Alternative Therapies
This double-blind, placebo-controlled trial evaluated the efficacy of latiglutenase in patients with

celiac disease undergoing a gluten challenge.[21][23]

Study Design: Participants were exposed to 2g of gluten daily for 6 weeks.

Intervention: Patients received either a 1200 mg dose of latiglutenase or a placebo.

Primary Endpoint: The change in the ratio of villus height to crypt depth.

Secondary Endpoints: Included intraepithelial lymphocyte density and symptom severity.

This proof-of-concept study assessed the efficacy and safety of ZED1227 in adults with well-

controlled celiac disease who underwent a daily gluten challenge.

Study Design: A 6-week treatment period with a daily gluten challenge.

Intervention: Patients were assigned to receive ZED1227 (10 mg, 50 mg, or 100 mg) or a

placebo.

Primary Endpoint: Attenuation of gluten-induced mucosal damage, measured by the ratio of

villous height to crypt depth.
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Secondary Endpoints: Included intraepithelial lymphocyte density and patient-reported

outcomes.

This double-blind, placebo-controlled study is designed to evaluate the safety, tolerability, and

pharmacodynamics of KAN-101.[1][6]

Study Design: Participants receive treatment with KAN-101 or placebo, followed by a gluten

challenge.

Endpoints: Pharmacodynamic and exploratory endpoints are assessed after the gluten

challenge.

This first-in-human, double-blind, randomized, placebo-controlled trial assessed the safety and

tolerability of IMU-856 in patients with celiac disease.[5][20]

Study Design: A 28-day treatment period with a 15-day gluten challenge (6g/day) starting on

day 14.[20]

Intervention: Patients received IMU-856 (80 mg or 160 mg) or a placebo once daily.

Primary Objective: Safety and tolerability.

Secondary Objectives: Pharmacokinetics, histology, symptoms, and biomarkers.

Conclusion
Larazotide acetate, while demonstrating a favorable safety profile and some efficacy in

reducing symptoms in Phase 2 trials, ultimately failed to meet its primary endpoint in a pivotal

Phase 3 study, leading to its discontinuation. This highlights the challenges in developing non-

dietary therapies for celiac disease.

In contrast, several alternative therapies are showing promise in earlier-stage clinical trials.

ZED1227 has demonstrated a protective effect on the duodenal mucosa, and KAN-101 has

shown clinically meaningful symptom reduction. Latiglutenase has also shown efficacy in

reducing symptoms in seropositive patients. IMU-856 is another promising candidate with

positive early data on gut architecture and symptoms.
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The diverse mechanisms of action of these emerging therapies, from enzymatic degradation of

gluten to immune tolerance induction and barrier function restoration, represent a broadening

of the therapeutic landscape for celiac disease. Further research, including larger and longer-

term clinical trials, is necessary to fully establish the efficacy and safety of these alternatives

and their potential role in the management of celiac disease. The data presented in this guide

underscore the dynamic nature of celiac disease drug development and provide a valuable

comparative resource for the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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